(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-16-5-7-17(8-6-16)11-13-28(25,26)22-15-21(24)23-12-3-4-18-14-19(27-2)9-10-20(18)23/h5-11,13-14,22H,3-4,12,15H2,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJBIUJCLJKAW-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCCC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCCC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide, with a CAS number of 1090641-60-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's molecular formula is with a molecular weight of 400.5 g/mol. Its structure features a quinoline core, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1090641-60-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It is hypothesized that the sulfonamide group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity.
Preliminary studies suggest that the quinoline moiety may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. The compound's methoxy group could also enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- In vitro studies have shown that quinoline derivatives can inhibit the growth of bacteria and fungi. The specific antimicrobial efficacy of (E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide remains to be fully elucidated but is expected to follow this trend.
Anticancer Activity
The compound has been investigated for its potential anticancer properties:
-
Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) have shown promising results, with IC50 values indicating significant cytotoxicity.
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Cell Line IC50 (µM) MCF-7 15 HeLa 12 A549 10
Neuroprotective Effects
Studies have indicated that similar quinoline derivatives can protect neuronal cells from oxidative stress-induced damage. The proposed mechanism includes:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may prevent neuronal cell death.
Study 1: Neuroprotective Effects in Animal Models
A recent study investigated the neuroprotective effects of a related quinoline derivative in a rat model of oxidative stress. The results demonstrated that treatment with the compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests.
Study 2: Anticancer Efficacy in Xenograft Models
In xenograft models using human tumor cells implanted in mice, administration of the compound led to a marked reduction in tumor size compared to control groups. This suggests potential as an anticancer agent worthy of further investigation.
Comparison with Similar Compounds
Structural Similarity and Activity Landscape Analysis
Activity landscape modeling systematically compares structural similarity with bioactivity differences. Key findings from analogous studies include:
- Activity Cliffs : Analog A shows reduced potency despite structural similarity to the target compound, highlighting the critical role of the methoxy group and phenyl substituent size in bioactivity .
- Scaffold Hopping: Analog B (isoquinoline core) exhibits comparable potency, suggesting scaffold flexibility in maintaining target engagement .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) reveals:
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform compares compounds based on proteome-wide interaction signatures rather than structural similarity. For the target compound:
Chemical-Genetic Profiling
Chemical-genetic profiles link compound mode-of-action (MoA) to gene fitness defects:
- The target compound’s profile aligns with DNA damage agents (e.g., topoisomerase inhibitors), possibly due to its intercalation-prone quinoline core .
Pharmacophore-Based Comparisons
Molecular similarity analysis using pharmacophores identifies:
- Critical Features: The methoxy group (hydrogen-bond acceptor), sulfonamide (hydrogen-bond donor), and 4-methylphenyl (hydrophobic anchor) form a pharmacophore triad .
- Bioisosteric Replacements : Replacement of the sulfonamide with a carboxylate reduces potency, validating its irreplaceability in target binding .
Challenges and Caveats in Comparison
- Limitations of Structural Similarity : Bioisosteric compounds (e.g., sulfonamide vs. carboxylate) may exhibit similar bioactivity despite structural dissimilarity, complicating SAR interpretations .
- Proteomic vs. Structural Metrics : CANDO-based predictions may conflict with SAR models, emphasizing the need for multi-modal analysis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
- Methodology : The synthesis involves multi-step strategies, including:
- Quinoline Core Formation : Friedländer condensation using substituted anilines and ketones under acidic/basic catalysis (e.g., H₂SO₄ or KOH) to construct the 3,4-dihydroquinoline scaffold .
- Sulfonylation : Reaction of the quinoline intermediate with ethenesulfonamide derivatives under anhydrous conditions (e.g., DMF, 60–80°C) to introduce the sulfonamide group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Critical Factors : Temperature control during sulfonylation prevents decomposition, while stoichiometric ratios of reagents minimize side products like over-sulfonylated derivatives .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6 of quinoline, methylphenyl on ethenesulfonamide) and stereochemistry (E-configuration of the ethenesulfonamide group) .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]⁺ peak matching calculated mass).
- X-ray Crystallography : For unambiguous 3D structural determination, though challenging due to crystallization difficulties in sulfonamide derivatives .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay conditions?
- Approach :
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C, serum-free media) to minimize variability .
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA with post-hoc tests) to validate significance .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacophore of this sulfonamide derivative?
- SAR Framework :
- Substituent Variation : Synthesize analogs with modifications at:
- Quinoline C6 : Replace methoxy with ethoxy or halogen to assess steric/electronic effects .
- Ethenesulfonamide Phenyl Group : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate receptor binding .
- Biological Evaluation : Test analogs against target proteins (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) for binding affinity and MD simulations for interaction dynamics .
- Data Integration : Construct a SAR table (example below) to prioritize lead compounds:
| Analog | Substituent (R1) | Substituent (R2) | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|---|
| Parent | 6-OCH₃ | 4-CH₃-C₆H₄ | 120 | 8.5 |
| A1 | 6-Cl | 4-CH₃-C₆H₄ | 85 | 5.2 |
| A2 | 6-OCH₃ | 4-NO₂-C₆H₄ | 45 | 3.1 |
Q. What computational methods are effective in predicting the pharmacokinetic (PK) profile of this compound?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., >50 ns trajectories) to correlate residence time with in vivo efficacy .
- Experimental Validation : Compare computational PK predictions with in vivo rodent studies measuring AUC (area under the curve) and clearance rates .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvent systems?
- Resolution Workflow :
- Solvent Screening : Test solubility in buffered solutions (PBS, pH 7.4), DMSO, and ethanol using nephelometry or HPLC-UV quantification .
- Aggregation Assessment : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .
- Protonation State Analysis : Adjust pH to identify ionizable groups (e.g., sulfonamide -SO₂NH-) that enhance solubility in polar solvents .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating the anti-inflammatory potential of this compound?
- Model Selection :
- Cell-Based : LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Enzymatic : COX-2 inhibition assays using purified enzyme and fluorogenic substrates (e.g., sc-560 as a control) .
- Dose Optimization : Conduct dose-response curves (0.1–100 µM) with cytotoxicity counter-screens (LDH release assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
